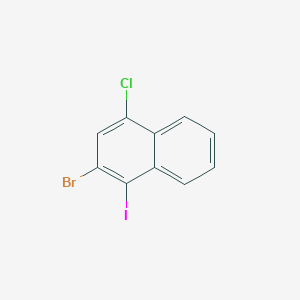
2-Bromo-4-chloro-1-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-1-iodonaphthalene is an organic compound with the molecular formula C10H5BrClI It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three different halogen atoms: bromine, chlorine, and iodine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-iodonaphthalene typically involves halogenation reactions. One common method is the sequential halogenation of naphthalene derivatives. For instance, starting with 1-iodonaphthalene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-1-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Scientific Research Applications
2-Bromo-4-chloro-1-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It can be used in the development of pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-iodonaphthalene in chemical reactions involves the reactivity of its halogen atoms. These atoms can participate in various reactions, such as nucleophilic substitution and coupling reactions, by forming intermediates that facilitate the formation of new chemical bonds. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
2-Bromo-4-chloro-1-iodobenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
4-Bromo-1-chloro-2-iodonaphthalene: Another naphthalene derivative with different positions of halogen atoms.
Uniqueness: 2-Bromo-4-chloro-1-iodonaphthalene is unique due to its specific arrangement of halogen atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H5BrClI |
|---|---|
Molecular Weight |
367.41 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-iodonaphthalene |
InChI |
InChI=1S/C10H5BrClI/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H |
InChI Key |
HSYUPIJZMKFVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2I)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


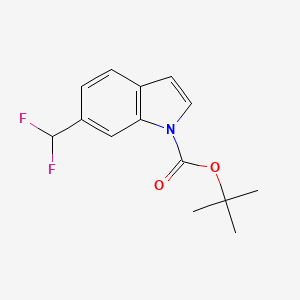
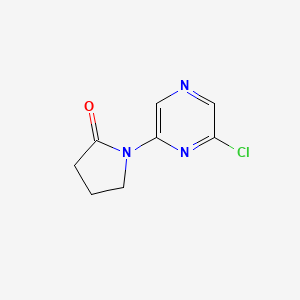
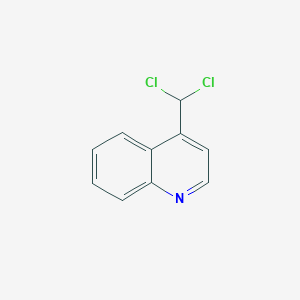
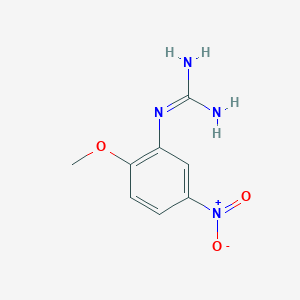
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
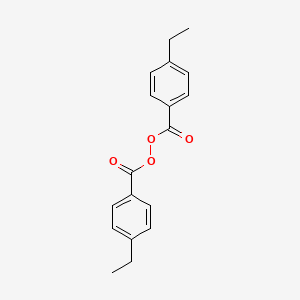
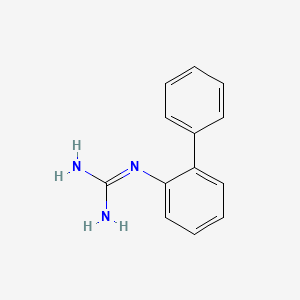
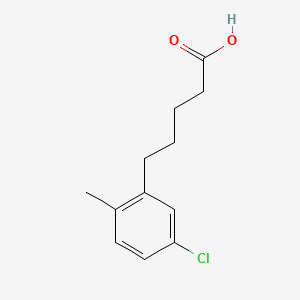
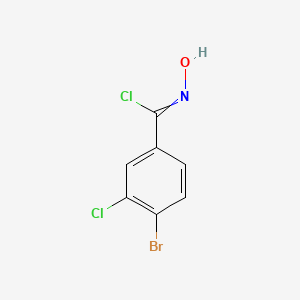
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
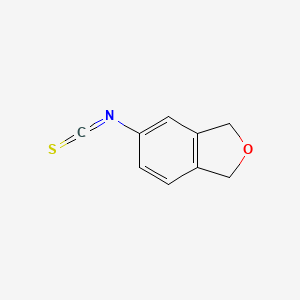
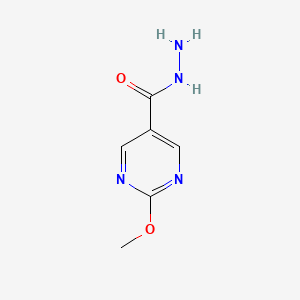
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
